molecular formula C13H12BrN3O B6137676 1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE

1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE

Cat. No.: B6137676
M. Wt: 306.16 g/mol
InChI Key: BCRCEOCPJNPAGT-UHFFFAOYSA-N
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Description

1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, antiviral, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE typically involves the cyclization of quaternary salts obtained from 1-substituted benzimidazol-2-amines and 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the bromomethyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 1-[2-(BROMOMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[2-(bromomethyl)-4-methylimidazo[1,2-a]benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-8(18)12-9(7-14)15-13-16(2)10-5-3-4-6-11(10)17(12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRCEOCPJNPAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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